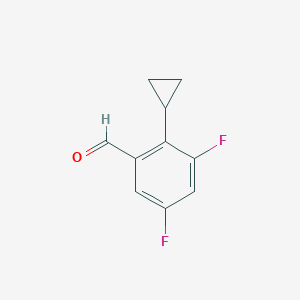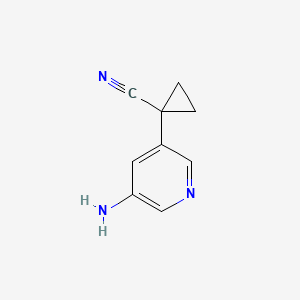
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile is a chemical compound with a unique structure that combines a pyridine ring with a cyclopropane ring and a carbonitrile group
Méthodes De Préparation
The synthesis of 1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of 5-aminopyridine with cyclopropane-1-carbonitrile under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or water at elevated temperatures . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the amino group or the carbonitrile group is replaced by other functional groups.
Applications De Recherche Scientifique
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of checkpoint kinase 1 (CHK1), a critical enzyme involved in the DNA damage response . By inhibiting CHK1, the compound can enhance the efficacy of DNA-damaging agents used in cancer therapy.
Comparaison Avec Des Composés Similaires
1-(5-Aminopyridin-3-YL)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(6-Aminopyridin-3-YL)cyclopropane-1-carbonitrile: This compound has a similar structure but with a different position of the amino group on the pyridine ring.
1-(4-Aminopyridin-2-YL)cyclopropane-1-carbonitrile: Another similar compound with the amino group at a different position on the pyridine ring.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
1-(5-aminopyridin-3-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-6-9(1-2-9)7-3-8(11)5-12-4-7/h3-5H,1-2,11H2 |
Clé InChI |
BLJJKMOBCWJANL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=CC(=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


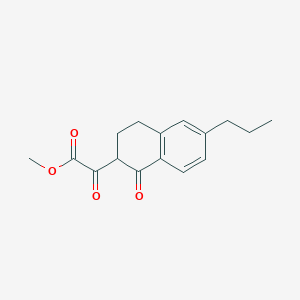

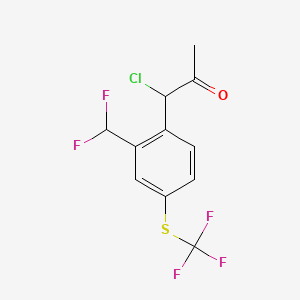
![1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039928.png)
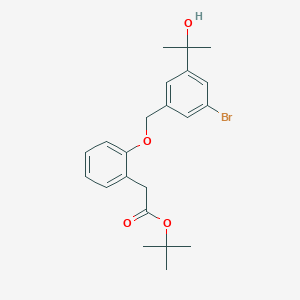
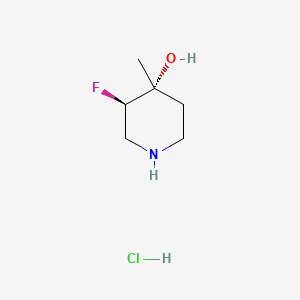
![Tert-butyl 4-((4-amino-3-iodo-1H-pyrazolo[3,4-D]pyrimidin-1-YL)methyl)piperidine-1-carboxylate](/img/structure/B14039942.png)

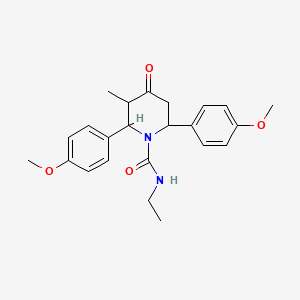
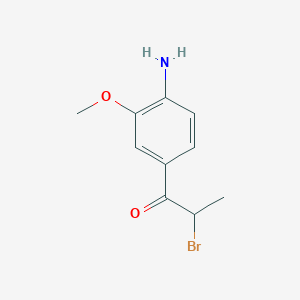
![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]benzamide](/img/structure/B14039954.png)
![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[4,6-dihydropyrrolo[1,2-B]pyrazole-5,1'-cyclopropane]](/img/structure/B14039963.png)
